molecular formula C19H25N3O2 B2730700 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide CAS No. 2034324-31-5

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide

Cat. No.: B2730700
CAS No.: 2034324-31-5
M. Wt: 327.428
InChI Key: RQOXCDSZXHAEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with a cyano group and a tetrahydro-2H-pyran-4-yl substituted piperidine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Tetrahydro-2H-pyran-4-yl Group: This step involves the alkylation of the piperidine ring with a tetrahydro-2H-pyran-4-yl halide in the presence of a base like potassium carbonate.

    Formation of the Benzamide Core: The benzamide core is introduced by reacting the substituted piperidine with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide core, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, lithium aluminum hydride, various nucleophiles.

Major Products

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted benzamides or piperidines with various functional groups.

Scientific Research Applications

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.

    Materials Science: It can be explored for its potential in creating novel materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the benzamide core can form hydrogen bonds or other interactions with the active sites of these targets, modulating their activity. The tetrahydro-2H-pyran-4-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(piperidin-4-ylmethyl)benzamide: Lacks the tetrahydro-2H-pyran-4-yl group, which may affect its binding properties and biological activity.

    N-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide:

Uniqueness

3-cyano-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide is unique due to the presence of both the cyano group and the tetrahydro-2H-pyran-4-yl substituted piperidine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-cyano-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-13-16-2-1-3-17(12-16)19(23)21-14-15-4-8-22(9-5-15)18-6-10-24-11-7-18/h1-3,12,15,18H,4-11,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOXCDSZXHAEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.